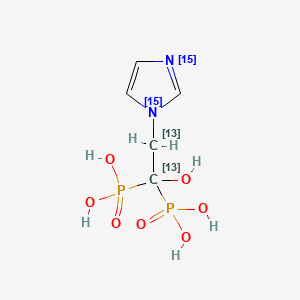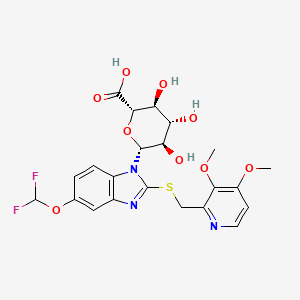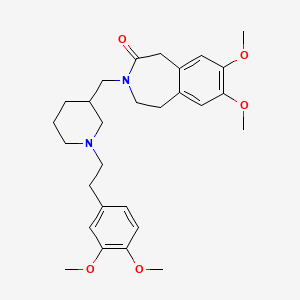
(R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate compd. with (S)-1-phenylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The focus is on the synthesis, structural analysis, and properties of compounds with similar functional groups or structural motifs, as the specific compound "(R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate compd. with (S)-1-phenylethan-1-amine" represents complex organic molecules often involved in detailed organic synthesis and chemical research.
Synthesis Analysis
Synthetic routes for complex organic compounds often involve multiple steps, including protection/deprotection of functional groups, selective activation, and stereocontrolled reactions. For instance, the synthesis of butyrate derivatives and 1,3-dioxane derivatives demonstrates the versatility of organic synthesis in creating molecules with precise structural features through methods like condensation, reduction, and cycloaddition reactions (Jebas et al., 2013).
Molecular Structure Analysis
Molecular structure determination is crucial in understanding the physical and chemical properties of compounds. Techniques like X-ray diffraction (XRD) and NMR spectroscopy are commonly employed. The crystal structures of synthesized compounds reveal information about molecular geometry, conformation, and intermolecular interactions, essential for predicting reactivity and properties (Jebas et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with cyano and dimethoxyphenyl groups can include nucleophilic additions, cycloadditions, and rearrangements, depending on the functional groups present and reaction conditions. The reactivity can be influenced by the electronic effects of substituents and the steric hindrance around reactive centers.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are directly related to the molecular structure. For example, the packing in the crystal structure can affect the compound's stability and solubility, which are critical for practical applications.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and photochemical behavior, are determined by the functional groups present and the overall molecular architecture. For instance, compounds with phenyl and methyl substituents and azophenolic moieties exhibit specific absorption and fluorescence characteristics due to their conjugated systems and the electronic nature of their substituents (Yang et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Organic Chemistry
Research in organic chemistry has explored the synthesis and characterization of compounds related to (R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate with (S)-1-phenylethan-1-amine. For example, studies have focused on synthesizing and characterizing ether-derivatized aminophosphines and their application in C-C coupling reactions, which are crucial for the creation of complex organic molecules (Bırıcık et al., 2010).
Catalysis and Organic Reactions
The compound's utility in catalysis and various organic reactions has been investigated. Research has shown its relevance in studying transformations of 1-phenylethanol and other compounds over oxide catalysts, providing insights into acid-base properties critical in catalysis (Aramendía et al., 1999).
Photophysical Studies
Photophysical properties of related compounds have been examined, highlighting their potential in understanding charge transfer and fluorescence. Such studies are significant in the development of materials for electronic and photonic applications (Singh & Kanvah, 2001).
Crystallography and Molecular Structure
Crystallographic studies have been conducted to understand the molecular structure of similar compounds. This research provides essential data for the design and synthesis of new materials with specific physical and chemical properties (Asiri et al., 2011).
Enzymatic Resolution in Stereochemistry
The compound's relevance in stereochemistry, particularly in enzymatic resolution processes, has been explored. This research is crucial for producing enantiomerically pure compounds, important in pharmaceuticals and other applications (Im et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4.C8H11N/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4;1-7(9)8-5-3-2-4-6-8/h5-6,9,11H,7-8H2,1-4H3,(H,18,19);2-7H,9H2,1H3/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDXBXOHWCAIP-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146158538 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




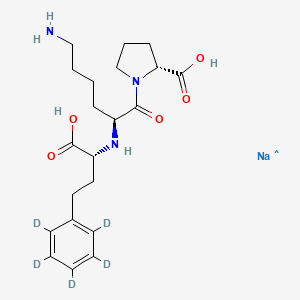
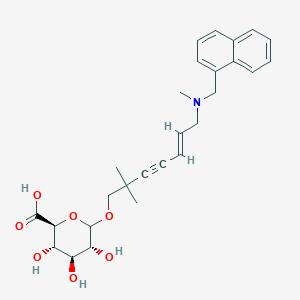
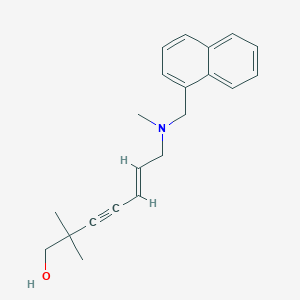
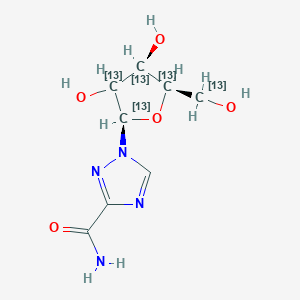

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
